Lipophilicity (XLogP3) Differentiates [(5-Isobutylisoxazol-3-yl)methyl]amine from Simple Alkyl Analogs
[(5-Isobutylisoxazol-3-yl)methyl]amine possesses a computed XLogP3 of 0.9 [1]. In contrast, the simpler methyl analog, (5-methylisoxazol-3-yl)methylamine, has a computed XLogP3 of -0.3 [2]. This 1.2 log unit difference translates to an approximately 16-fold increase in predicted octanol-water partition coefficient, which correlates with enhanced passive membrane permeability [3].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | (5-methylisoxazol-3-yl)methylamine; XLogP3 = -0.3 |
| Quantified Difference | ΔLogP = 1.2 (16-fold increase in partition coefficient) |
| Conditions | Computed descriptor (XLogP3 algorithm); PubChem data |
Why This Matters
In drug discovery, a 1.2 log unit increase in lipophilicity can significantly improve passive diffusion across cell membranes, making this compound a preferred starting point for optimizing cellular activity in phenotypic assays.
- [1] PubChem. [(5-Isobutylisoxazol-3-yl)methyl]amine. Computed Descriptors: XLogP3-AA. PubChem CID 23006261. National Center for Biotechnology Information. View Source
- [2] PubChem. (5-Methyl-3-isoxazolyl)methylamine. Computed Descriptors: XLogP3-AA. PubChem CID 430693. National Center for Biotechnology Information. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery 2010, 5, 235-248. View Source
